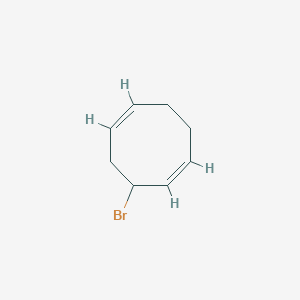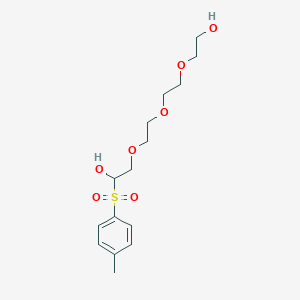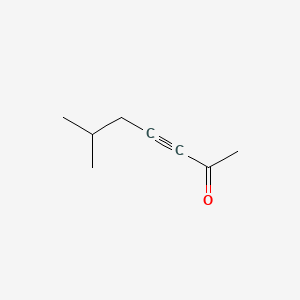
6-Methylhept-3-yn-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylhept-3-yn-2-one is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C8H12O, and it is known for its unique structure, which includes a methyl group and a triple bond at the third carbon position
準備方法
Synthetic Routes and Reaction Conditions: 6-Methylhept-3-yn-2-one can be synthesized through various methods. One common approach involves the reaction of 6-methyl-5-hepten-2-one with an acid catalyst . The reaction conditions typically include controlled temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that utilize similar synthetic routes but on a much larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.
化学反応の分析
Types of Reactions: 6-Methylhept-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alkanes or alkenes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Methylhept-3-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
作用機序
The mechanism of action of 6-Methylhept-3-yn-2-one involves its interaction with various molecular targets. The compound’s triple bond and functional groups allow it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .
類似化合物との比較
6-Methylhept-3-yne: This compound shares a similar structure but lacks the ketone functional group.
6-Methylhept-5-en-2-one: Similar in structure but with a double bond instead of a triple bond.
Uniqueness: Its ability to undergo various chemical reactions and its role as a versatile building block in organic synthesis make it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C8H12O |
|---|---|
分子量 |
124.18 g/mol |
IUPAC名 |
6-methylhept-3-yn-2-one |
InChI |
InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h7H,5H2,1-3H3 |
InChIキー |
FBCWWQPKEBOSEN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC#CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



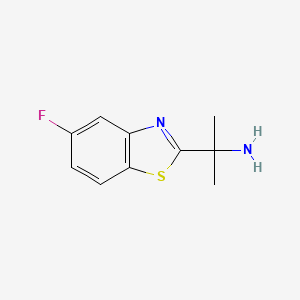



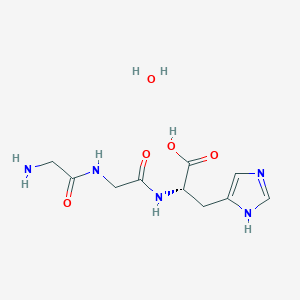
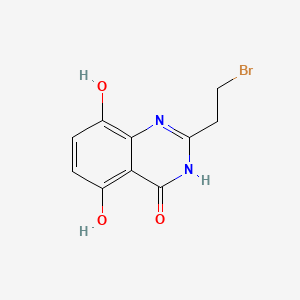

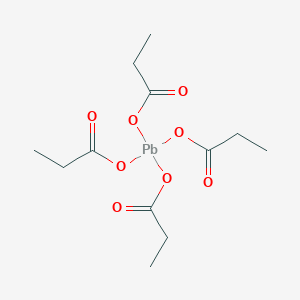
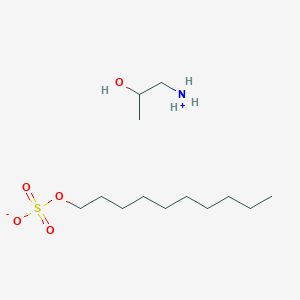
![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)

